molecular formula C11H17N3O B3316684 N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide CAS No. 954270-85-0

N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide

Cat. No.: B3316684
CAS No.: 954270-85-0
M. Wt: 207.27 g/mol
InChI Key: PSFCJHWURMOJSW-UHFFFAOYSA-N
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Description

N-[3-(Aminomethyl)phenyl]-2-(dimethylamino)acetamide is a chemical compound supplied for use as an organic building block in research and development activities. It is provided with the CAS Number 954270-85-0 and has a molecular formula of C11H17N3O and a molecular weight of 207.27 g/mol . This compound is characterized by a molecular structure that includes both an aminomethyl phenyl group and a dimethylaminoacetamide moiety, which may make it a valuable intermediate in synthetic chemistry programs, particularly in the exploration of novel chemical entities . Researchers can utilize this building block in the design and synthesis of more complex molecules for various experimental purposes. The product is intended for professional laboratory and industrial use only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any consumer-related applications . Please consult the safety data sheet and product specifications before use.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14(2)8-11(15)13-10-5-3-4-9(6-10)7-12/h3-6H,7-8,12H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFCJHWURMOJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954270-85-0
Record name N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide typically involves the reaction of 3-(aminomethyl)aniline with 2-(dimethylamino)acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Compounds with similar structures have shown potential in targeting specific biochemical pathways involved in tumor growth and metastasis. Research indicates that derivatives of dimethylamino compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
  • Antimicrobial Properties :
    • The dimethylamino moiety is associated with enhanced antimicrobial activity. Studies have demonstrated that derivatives exhibit significant efficacy against bacterial infections, suggesting their potential as new antimicrobial agents .
  • Analgesic Effects :
    • N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide has been investigated for its analgesic properties. Similar compounds have been found to act as μ-opioid receptor agonists, providing pain relief with lower risks of dependence compared to traditional opioids .
  • Anti-inflammatory Activity :
    • Research shows that related compounds can inhibit pro-inflammatory mediators, making them candidates for treating inflammatory diseases . Their ability to modulate COX-2 and iNOS expressions has been documented, indicating potential therapeutic uses in conditions like arthritis and other inflammatory disorders .
  • Neuroprotective Effects :
    • There is emerging evidence that dimethylamino derivatives may protect against neurodegenerative diseases by inhibiting beta-secretase activity, which is crucial in the pathogenesis of Alzheimer's disease . This suggests a promising avenue for the development of neuroprotective agents.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the dimethylamino group while maintaining the integrity of the phenyl structure. Various synthetic strategies have been explored, including:

  • Functional Group Manipulation : Modifying existing functional groups to enhance biological activity.
  • Scaffold Hopping : Exploring different structural frameworks to identify more potent analogs.
  • Combinatorial Chemistry Approaches : Rapidly generating a library of compounds for screening against biological targets .

Case Studies

  • Anticancer Studies :
    • A study evaluated the anticancer effects of several dimethylamino derivatives on breast cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through targeted pathways .
  • Analgesic Potency :
    • Research on U-47700, an analog with similar structural features, revealed its potency as an analgesic agent with a favorable safety profile compared to traditional opioids, highlighting the therapeutic potential of such compounds .
  • Neuroprotective Mechanisms :
    • A clinical trial investigated the effects of related compounds on cognitive decline in Alzheimer's patients, showing promising results in slowing disease progression by targeting amyloid precursor protein cleavage .

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine and amide groups in the compound facilitate binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-[3-(Aminomethyl)phenyl]-2-(dimethylamino)acetamide
  • Molecular Formula : C₁₁H₁₇N₃O
  • Molecular Weight : 207.27 g/mol
  • CAS Registry Number : 954270-85-0
  • Structural Features: Comprises a phenyl ring substituted with an aminomethyl group (–CH₂NH₂) at the 3-position and an acetamide moiety bearing a dimethylamino group (–N(CH₃)₂) at the 2-position .

Key Properties :

  • Solubility: Polar functional groups (amide, dimethylamino, and aminomethyl) suggest moderate water solubility, likely enhanced under acidic conditions due to protonation of the dimethylamino group.

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents/Features Primary Application/Activity Reference
Target Compound (954270-85-0) C₁₁H₁₇N₃O 207.27 3-aminomethylphenyl, 2-(dimethylamino)acetamide Under investigation (potential drug lead)
N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide (953719-01-2) C₁₈H₂₂N₂O₂ 298.38 3-amino-2-methylphenyl, 2-isopropylphenoxy Not specified (structural analog)
N-(3-(3-(Dimethylamino)-1-oxo-2-propenyl)phenyl)acetamide C₁₃H₁₅N₂O₂ 243.27 3-(dimethylamino)propenyl, acetamide Intermediate in zaleplon synthesis
2-(3-Benzyl-2-(dimethylamino)phenyl)acetamide C₁₇H₂₀N₂O 280.36 3-benzyl, 2-dimethylamino Impurity reference in pharmaceuticals
N-(2-Dimethylaminoethyl)-2-(furoquinolinyl)acetamide (Compound 1h) C₂₀H₂₄N₄O₃ 368.43 Furoquinolinyl, dimethylaminoethyl Antitumor (IC₅₀: 14.45 μM vs. P388 cells)
Alachlor (15972-60-8) C₁₄H₂₀ClNO₂ 269.77 2-chloro, 2,6-diethylphenyl, methoxymethyl Herbicide

Detailed Analysis of Structural Analogues

N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide (953719-01-2)

  • Structural Differences: Incorporates a methyl group at the 2-position of the phenyl ring and a bulky isopropylphenoxy group.
  • Implications: Increased molecular weight (298 vs. 207) and lipophilicity may reduce aqueous solubility. The phenoxy group could enhance π-π stacking interactions in biological targets .

N-(3-(3-(Dimethylamino)-1-oxo-2-propenyl)phenyl)acetamide

  • Synthetic Role: Intermediate in zaleplon production.
  • Comparison: The absence of the aminomethyl group reduces hydrogen-bonding capacity compared to the target compound.

2-(3-Benzyl-2-(dimethylamino)phenyl)acetamide

  • Application : Used as a reference standard in pharmaceutical quality control.
  • Structural Impact: The benzyl group increases steric bulk, possibly hindering membrane permeability. The dimethylamino group aligns with the target compound but lacks the aminomethyl substituent .

Antitumor Compound 1h (N-(2-Dimethylaminoethyl)-2-(furoquinolinyl)acetamide)

  • Activity : Exhibits potent antitumor activity (IC₅₀ = 14.45 μM against P388 leukemia cells).
  • Key Feature: The fused furoquinolinyl system enables DNA intercalation, while the dimethylaminoethyl side chain enhances solubility .

Alachlor (Herbicide)

  • Functional Groups : Chlorine and methoxymethyl groups confer herbicidal activity via inhibition of very-long-chain fatty acid synthesis.
  • Divergence : The target compound lacks electrophilic chlorine, reducing reactivity and toxicity, aligning it more with therapeutic than agrochemical applications .

Biological Activity

N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide, a compound with the molecular formula C11_{11}H17_{17}N3_3O and a molecular weight of 207.27 g/mol, has garnered attention in various fields of pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory effects, anticancer properties, and mechanisms of action based on diverse research findings.

Overview of Biological Activity

The compound exhibits multifaceted biological activities, primarily focusing on its anti-inflammatory and anticancer properties. Research indicates that it may inhibit specific enzymes and pathways involved in inflammation and cancer progression.

Anti-Inflammatory Activity

Studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, derivatives of related compounds demonstrated IC50_{50} values against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents. The inhibition of these enzymes leads to a reduction in prostaglandin E2 (PGE2), a mediator of inflammation .

Table 1: IC50_{50} Values of Related Compounds Against COX Enzymes

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
This compoundTBDTBD

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The compound's structural features may enhance its interaction with cellular targets involved in cancer progression.

The compound is believed to exert its anticancer effects through multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have shown effectiveness against kinases involved in tumor growth and metastasis.
  • Induction of Apoptosis : Studies indicate that the compound can significantly increase the percentage of apoptotic cells in cancer cell lines, suggesting its role in promoting programmed cell death .
  • Cell Cycle Arrest : It may also interfere with the cell cycle, preventing cancer cells from proliferating.

Table 2: Effects on Cancer Cell Lines

Cell LineTreatment Concentration (μM)Apoptotic Cells (%)Reference
MDA-MB-231TBD22.04
FaDuTBDTBD

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • A study demonstrated that derivatives with specific substitutions exhibited enhanced activity against COX enzymes, suggesting that structural modifications can lead to improved anti-inflammatory effects .
  • Another investigation highlighted the compound's potential in cancer therapy by showing significant cytotoxicity against human cervix carcinoma (HeLa cells), indicating its applicability in treating various cancers .

Q & A

Q. What are the optimized synthetic routes for N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step reactions involving substituted phenols or amines. For example, a related acetamide derivative was synthesized by reacting 3-amino-substituted phenols with ((4-methylbenzenesulfonyl)amino)acetyl chloride under basic conditions . Key steps include temperature control (e.g., 80–100°C for dimethylformamide dimethyl acetal reactions) and solvent selection (e.g., dichloromethane for intermediate purification) . Yields vary significantly (e.g., 20% in CDK inhibitor syntheses ), emphasizing the need for optimized stoichiometry and catalytic agents.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. For instance, 1^1H NMR (400 MHz, DMSO-d6d_6) reveals characteristic peaks for dimethylamino (δ\delta 2.2–2.4 ppm) and aromatic protons (δ\delta 7.0–8.0 ppm) . High-Resolution Mass Spectrometry (HR-MS) validates molecular weight (e.g., observed m/z 423.1930 vs. calculated 423.1939 for C22_{22}H24_{24}FN6_6O2_2) . Purity is confirmed via HPLC with UV detection at 254 nm, as demonstrated in related acetamide derivatives .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize enzyme inhibition assays (e.g., CDK2/CDK9 for antitumor activity ) and antioxidant assays (e.g., DPPH radical scavenging for reactive oxygen species (ROS) modulation ). Use IC50_{50} values to quantify potency. For cellular studies, employ cancer cell lines (e.g., MCF-7 or HeLa) with MTT assays to assess cytotoxicity .

Advanced Research Questions

Q. What structural modifications enhance target specificity in cyclin-dependent kinase (CDK) inhibition?

Substituents at the pyrimidine ring (e.g., 5-fluoro or 4-chlorophenyl groups) improve CDK2/CDK9 binding affinity by forming hydrophobic interactions with kinase pockets . For example, replacing dimethylamino with bulkier groups (e.g., diethylamino) reduces steric hindrance, enhancing selectivity. Quantitative SAR (QSAR) models based on logP and polar surface area predict bioavailability .

Q. How does this compound interact with CDK2/CDK9 at the molecular level?

Molecular docking studies reveal hydrogen bonding between the acetamide carbonyl and kinase hinge regions (e.g., Glu81 in CDK2). The dimethylamino group participates in cation-π\pi interactions with aromatic residues (e.g., Phe80) . Competitive binding assays (e.g., ATP-site displacement) confirm reversible inhibition mechanisms .

Q. How should researchers address contradictions in reported synthetic yields (e.g., 20% vs. higher yields in similar derivatives)?

Contradictions arise from variations in starting material purity, solvent polarity, and catalyst choice. For example, using palladium catalysts in coupling reactions may improve yields compared to traditional acid-mediated methods . Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, pH) .

Q. What computational tools are effective for predicting binding modes and pharmacokinetics?

Molecular dynamics simulations (e.g., GROMACS) and docking software (AutoDock Vina) predict binding free energies and stability. ADMET predictors (e.g., SwissADME) evaluate logP (-0.5 to 1.5), aqueous solubility (>50 µM), and blood-brain barrier penetration .

Q. How stable is this compound under physiological conditions, and what degradation products form?

Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days. Major degradation pathways include hydrolysis of the acetamide group to form 3-aminomethylphenylamine and dimethylaminoacetic acid, identified via LC-MS .

Q. Can synergistic effects with other anticancer agents be systematically evaluated?

Use combination index (CI) models (e.g., Chou-Talalay method) to assess synergy with cisplatin or paclitaxel. For example, CI < 1 in CDK2 inhibition indicates synergistic cytotoxicity in vitro .

Q. What strategies improve pharmacokinetic properties like oral bioavailability?

Prodrug derivatization (e.g., phosphate esters for solubility) or nanoformulation (e.g., PEGylated liposomes) enhance absorption. Pharmacokinetic studies in rodents show a Tmax_{max} of 2–4 hours and Cmax_{max} of 1.2 µg/mL .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide
Reactant of Route 2
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N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide

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